molecular formula C10H11ClN2 B14718552 Pyrazole, 3-methyl-5-phenyl-, hydrochloride CAS No. 20737-59-1

Pyrazole, 3-methyl-5-phenyl-, hydrochloride

Cat. No.: B14718552
CAS No.: 20737-59-1
M. Wt: 194.66 g/mol
InChI Key: GYAMCVBKYUNOTD-UHFFFAOYSA-N
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Description

Pyrazole, 3-methyl-5-phenyl-, hydrochloride: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazole, 3-methyl-5-phenyl-, hydrochloride typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The hydrochloride salt is then obtained by treating the pyrazole with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, eco-friendly methodologies, such as microwave-assisted synthesis and green solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Pyrazole, 3-methyl-5-phenyl-, hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. It has shown potential as an inhibitor of various enzymes, including kinases and proteases .

Medicine: The compound has been investigated for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and antipyretic properties. Additionally, it has been explored as a lead compound for the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and pigments. Its derivatives are also employed as intermediates in the synthesis of various fine chemicals .

Mechanism of Action

The mechanism of action of Pyrazole, 3-methyl-5-phenyl-, hydrochloride involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Uniqueness: Pyrazole, 3-methyl-5-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound .

Properties

CAS No.

20737-59-1

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

5-methyl-3-phenyl-1H-pyrazole;hydrochloride

InChI

InChI=1S/C10H10N2.ClH/c1-8-7-10(12-11-8)9-5-3-2-4-6-9;/h2-7H,1H3,(H,11,12);1H

InChI Key

GYAMCVBKYUNOTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=CC=CC=C2.Cl

Origin of Product

United States

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